Direct Utilization in LXRβ Agonist Synthesis
This compound is specifically disclosed as a reactant in the synthesis of aryl and heteroaryl ether derivatives that function as liver X receptor beta (LXRβ) agonists, as outlined in patent WO2018068295A1 [1]. In contrast, the closely related saturated analog (CAS 141060-29-9) or the ylidene-acetate analog (CAS 135716-08-4) are not named in this patent's synthetic schemes. This specific mention translates to direct applicability for organizations pursuing this therapeutic program.
| Evidence Dimension | Patent-validated synthetic applicability for a specific therapeutic program (LXRβ agonism) |
|---|---|
| Target Compound Data | Designated reactant in WO2018068295A1 for the preparation of LXRβ agonists |
| Comparator Or Baseline | Saturated analog (CAS 141060-29-9) and ylidene-acetate analog (CAS 135716-08-4): Not listed as reactants in WO2018068295A1 |
| Quantified Difference | The target compound has a confirmed role in a specific, patented synthetic pathway; comparators lack this documented role. |
| Conditions | Patent document analysis, synthetic method disclosure |
Why This Matters
For procurement supporting an LXRβ agonist research program, the patent-validated intermediate avoids the risk and cost of re-validating a new synthetic route with unlisted analogs.
- [1] Molaid. (n.d.). 4-(1-乙氧基-1-氧代丙烷-2-基)哌啶-1-羧酸叔丁酯 (473837-03-5) Compound Information. Retrieved from https://www.molaid.com/MS_220152 View Source
